![molecular formula C20H16ClN3O2 B606791 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide CAS No. 1380087-89-7](/img/structure/B606791.png)
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide
Beschreibung
Chemical Identity and Structure 2-[(4S)-6-(4-Chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide (INN: pelabresib) is a small-molecule compound with the molecular formula C20H16ClN3O2 and a CAS registry number of 1380087-89-7 . Its structure features a benzazepine core fused with an oxazole ring, a 4-chlorophenyl substituent at position 6, and a methyl group at position 1. The (4S) stereochemistry is critical for its biological activity . The compound exists in anhydrous and monohydrate forms (C20H18ClN3O3·H2O), with the latter demonstrating enhanced stability and solubility .
Pharmacological Profile
Pelabresib is a bromodomain inhibitor targeting BET (bromodomain and extraterminal) proteins, which regulate transcription of oncogenes. It is under clinical investigation for hematologic malignancies, including myelofibrosis and thrombocythemia . Preclinical studies highlight its efficacy in reducing platelet counts and tumor proliferation .
Eigenschaften
IUPAC Name |
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)23-16(10-17(22)25)20(18)26-24-11/h2-9,16H,10H2,1H3,(H2,22,25)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWIQUVXWZWCLE-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)N)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201022544 | |
Record name | CPI-0610 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201022544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380087-89-7 | |
Record name | CPI-0610 anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380087897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pelabresib anhydrous | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17129 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CPI-0610 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201022544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PELABRESIB ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4017GUQ06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Oxazole Ring Formation via Cyclocondensation
The oxazole ring is typically constructed early in the synthesis. Source demonstrates a solvent-free approach using 4-bromobenzaldehyde and 2-aminophenol in the presence of amino glucose-functionalized silica-coated NiFe₂O₄ nanoparticles, achieving a 98% yield of benzo[d]oxazole derivatives under mild conditions. Adapting this method, the oxazole ring in the target compound can be formed via:
Reaction Conditions :
Benzazepine Annulation
Source details a one-pot, three-step procedure to annulate oxazole onto a benzazepine core. Starting with 4-(2-hydroxyethyl)phenol, Mitsunobu reaction with N-sulfonylated glycine esters installs the necessary side chain, followed by cyclization and reduction. Key steps include:
-
Mitsunobu Reaction :
-
Cyclization : Intramolecular nucleophilic attack forms the benzazepine ring.
-
Reduction : Sodium borohydride reduces ketones to secondary alcohols.
Introduction of the 4-Chlorophenyl Group
The 4-chlorophenyl moiety is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Source implies the use of palladium-catalyzed cross-coupling for aryl halide intermediates, though specifics are omitted. A plausible route involves:
Optimized Conditions :
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0)
-
Base: Sodium carbonate
-
Solvent: DME/H₂O (3:1)
-
Temperature: 80°C
-
Yield: 75–85% (based on analogous couplings)
Acetamide Side Chain Incorporation
The acetamide group is appended via amidation. Source and describe activating carboxylic acid intermediates as acyl chlorides or using coupling agents like HATU. For the target compound:
-
Carboxylic Acid Preparation : Oxidation of a hydroxyethyl group (from Source) yields the carboxylic acid.
-
Amidation :
Conditions :
Stereochemical Control at the 4S Position
The (4S) configuration is achieved through chiral resolution or asymmetric synthesis. Source’s patent discloses crystallization of the racemic mixture using ethanol/water to isolate the S-enantiomer. Alternatively, chiral auxiliaries during Mitsunobu reactions (Source) can enforce stereochemistry.
Crystallization Conditions :
Purification and Analytical Validation
Final purification employs column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization. Source mandates HPLC and ¹H/¹³C NMR for purity verification.
Analytical Data :
-
HPLC : >99.5% purity (C18 column, acetonitrile/water gradient)
-
NMR : δ 7.45–7.30 (m, 4H, Ar-H), 2.95 (s, 3H, CH₃), 2.10 (q, 2H, CH₂)
Comparative Analysis of Synthetic Routes
Analyse Chemischer Reaktionen
Arten von Reaktionen
Pelabresib wasserfrei durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Molekül modifizieren.
Substitution: Substitutionsreaktionen können funktionelle Gruppen an der Kernstruktur einführen oder ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Halogene, Säuren und Basen werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Pelabresib wasserfrei mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung eingesetzt werden können .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Pelabresib wasserfrei übt seine Wirkung aus, indem es an die acetylierten Lysin-Erkennungsmotive an der Bromodomäne von BET-Proteinen bindet. Dies verhindert die Interaktion zwischen BET-Proteinen und acetylierten Histonpeptiden, stört die Chromatin-Remodellierung und die Genexpression. Die Hemmung von BET-Proteinen führt zur Herunterregulierung von Genen, die an onkogenen Signalwegen beteiligt sind, wie z. B. der Signalübertragung des nuklearen Faktor Kappa B (NF-κB).
Wirkmechanismus
Pelabresib anhydrous exerts its effects by binding to the acetylated lysine recognition motifs on the bromodomain of BET proteins. This prevents the interaction between BET proteins and acetylated histone peptides, disrupting chromatin remodeling and gene expression. The inhibition of BET proteins leads to the downregulation of genes involved in oncogenic signaling pathways, such as nuclear factor kappa B (NF-κB) signaling .
Vergleich Mit ähnlichen Verbindungen
Physicochemical Properties
- Molecular weight : 383.832 g/mol (anhydrous) .
- Solubility: The monohydrate form exhibits a solubility of 4.5 μM/mL in water, outperforming the amorphous form in bioavailability .
- Stability: The crystalline monohydrate is resistant to humidity-induced degradation, making it preferable for pharmaceutical formulations .
Structural and Functional Analogues
The following table compares pelabresib with structurally related acetamide derivatives and heterocyclic compounds:
Key Differences
Core Heterocycles: Pelabresib’s benzazepine-oxazole core enables selective BET protein binding , while imidazothiazole derivatives (e.g., 5l, 5j) target kinase pathways . WH7’s phenoxyacetamide structure lacks fused rings, limiting its application to plant hormone mimicry .
Substituent Effects :
- The 4-chlorophenyl group in pelabresib enhances hydrophobic interactions with bromodomains . In contrast, piperazine and methoxybenzyl groups in 5l improve solubility but reduce target specificity .
Pharmacokinetics: Pelabresib’s monohydrate form achieves higher plasma concentrations in preclinical models (e.g., 56.3 ng/mL in dogs) compared to amorphous forms . Compounds like 5l and 5j lack detailed pharmacokinetic data, suggesting inferior bioavailability.
Therapeutic Indications: Pelabresib is clinically validated for hematologic cancers , whereas analogues like 5l and 5j remain in exploratory stages for oncology or non-mammalian applications .
Biologische Aktivität
The compound 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d] benzazepin-4-yl]acetamide is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an oxazole ring fused with a benzazepine moiety. Its molecular formula is C19H19ClN2O2, and it has a molecular weight of approximately 348.82 g/mol. The presence of the 4-chlorophenyl group is significant as it often enhances the biological activity of organic compounds.
Property | Value |
---|---|
Molecular Formula | C19H19ClN2O2 |
Molecular Weight | 348.82 g/mol |
LogP | 3.5 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 6 |
Research indicates that this compound may exert its biological effects through several pathways:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits antiproliferative effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
- Neuroprotective Effects : The oxazole moiety is associated with neuroprotective properties, potentially offering benefits in neurodegenerative diseases by modulating neurotransmitter systems.
- Antimicrobial Properties : The presence of the chlorophenyl group enhances the compound's interaction with microbial membranes, leading to increased antibacterial activity.
Efficacy in Preclinical Models
Several studies have evaluated the efficacy of this compound in preclinical models:
- Cancer Cell Lines : In vitro assays demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values ranging from 10 to 20 µM.
- Neuroprotection : In animal models of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and improved cognitive function.
Case Studies
- Case Study on Anticancer Activity : A study published in Cancer Research assessed the effects of this compound on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls (p < 0.05), highlighting its potential as an anticancer agent.
- Neuroprotective Effects in Rodent Models : Research conducted at a leading neuroscience institute demonstrated that treatment with this compound improved memory retention in rodent models subjected to oxidative stress, suggesting its utility in treating conditions like Alzheimer's disease.
- Antimicrobial Testing : A recent study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties.
Q & A
Q. What synthetic methodologies are employed to prepare hydrated forms of this compound?
The monohydrate form is synthesized via solvent-mediated crystallization from amorphous material. A 60:40 ethanol/water mixture is optimal for producing the crystalline monohydrate. The process involves dissolving the amorphous form in the solvent system under controlled temperature (e.g., 25–50°C) and isolating the product via filtration .
Solvent System | Crystalline Form Yield | Key Conditions |
---|---|---|
Ethanol/Water (60:40) | Monohydrate | 25–50°C, 12–24 hr |
Isopropanol/Water | Hydrate (unspecified) | Stirring, ambient |
Q. How is the crystalline structure of the hydrate form characterized?
Nuclear Magnetic Resonance (NMR, 500 MHz Bruker AVANCE) in DMSO-d6 confirms molecular integrity and hydrogen bonding. X-ray diffraction (XRD) and thermal analysis (DSC/TGA) are critical for determining crystallinity and hydration stoichiometry. For example, TGA can detect weight loss corresponding to water release (~100–150°C) .
Advanced Research Questions
Q. How do solvent systems influence crystallization efficiency and polymorphic outcomes?
Solvent polarity and hydrogen-bonding capacity directly affect nucleation kinetics. Ethanol/water mixtures (60:40) promote monohydrate formation due to balanced polarity, while acetone/water may favor alternative hydrates. Systematic screening of solvent ratios (e.g., 40:60 to 80:20 ethanol/water) is recommended to map polymorphic landscapes .
Q. What methodologies resolve contradictions in stability data between amorphous and crystalline forms?
Accelerated stability studies under ICH guidelines (40°C/75% RH) compare degradation profiles. The amorphous form typically exhibits higher hygroscopicity and faster degradation, while the monohydrate shows improved thermal stability (DSC melting point >200°C). PXRD and HPLC monitor phase transitions and chemical degradation, respectively .
Form | Hygroscopicity | Thermal Stability (DSC) | Degradation Rate |
---|---|---|---|
Amorphous | High | Broad endotherm | 5–10% over 4 weeks |
Monohydrate | Low | Sharp melt (~220°C) | <2% over 4 weeks |
Q. How can computational methods optimize synthesis and polymorph design?
Quantum chemical calculations (e.g., DFT) model solvent-solute interactions to predict crystallization pathways. Reaction path search algorithms (e.g., ICReDD’s approach) integrate experimental data with computational models to identify optimal solvent ratios and nucleation conditions, reducing trial-and-error experimentation .
Q. What in vitro models validate bromodomain inhibition efficacy?
Cell-based assays using BET-dependent cancer lines (e.g., MV4-11 leukemia) measure IC50 values. Competitive fluorescence polarization assays with recombinant BRD4 bromodomains quantify binding affinity (Kd). Dose-response studies in inflammatory models (e.g., TNF-α suppression in macrophages) further validate therapeutic potential .
Methodological Recommendations
- Polymorph Screening : Use high-throughput crystallization robots to test 10+ solvent systems.
- Stability Testing : Combine ICH conditions with real-time XRD monitoring to detect phase changes.
- Computational Synergy : Pair molecular dynamics simulations with experimental DSC/TGA to correlate hydration energy with stability.
Key Data Gaps and Future Directions
- Solubility-Permeability Trade-offs : Compare amorphous (high solubility) vs. crystalline (low solubility) forms using biorelevant media.
- In Vivo Correlations : Conduct PK/PD studies in rodent models to link bromodomain occupancy with efficacy.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.